Cas no 1275210-20-2 (ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate)

Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a 2-methylimidazole moiety and an ethyl ester group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The presence of both imidazole and pyridine rings enhances its potential for forming hydrogen bonds and coordinating with metals, making it useful in catalysis and ligand design. The ethyl ester group offers further derivatization opportunities via hydrolysis or transesterification. Its well-defined reactivity and stability under standard conditions make it a reliable building block for constructing complex molecular architectures.
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate structure
1275210-20-2 structure
商品名:ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
CAS番号:1275210-20-2
MF:C12H13N3O2
メガワット:231.250522375107
CID:6511878
PubChem ID:55240554

ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
    • ethyl 6-(2-methyl-1H-imidazol-1-yl)nicotinate
    • AKOS006261596
    • EN300-1085103
    • PRPNJIXRSGANGH-UHFFFAOYSA-N
    • SCHEMBL14761514
    • 1275210-20-2
    • インチ: 1S/C12H13N3O2/c1-3-17-12(16)10-4-5-11(14-8-10)15-7-6-13-9(15)2/h4-8H,3H2,1-2H3
    • InChIKey: PRPNJIXRSGANGH-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1=CN=C(C=C1)N1C=CN=C1C)=O

計算された属性

  • せいみつぶんしりょう: 231.100776666g/mol
  • どういたいしつりょう: 231.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085103-0.1g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2 95%
0.1g
$553.0 2023-10-27
Enamine
EN300-1085103-10.0g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2
10g
$3131.0 2023-06-10
Enamine
EN300-1085103-5g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2 95%
5g
$1821.0 2023-10-27
Enamine
EN300-1085103-2.5g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2 95%
2.5g
$1230.0 2023-10-27
Enamine
EN300-1085103-0.05g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2 95%
0.05g
$528.0 2023-10-27
Enamine
EN300-1085103-0.5g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2 95%
0.5g
$603.0 2023-10-27
Enamine
EN300-1085103-10g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2 95%
10g
$2701.0 2023-10-27
Enamine
EN300-1085103-1g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2 95%
1g
$628.0 2023-10-27
Enamine
EN300-1085103-1.0g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2
1g
$728.0 2023-06-10
Enamine
EN300-1085103-5.0g
ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate
1275210-20-2
5g
$2110.0 2023-06-10

ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate 関連文献

ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylateに関する追加情報

Ethyl 6-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carboxylate (CAS No. 1275210-20-2): An Overview

Ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate (CAS No. 1275210-20-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as EMIPC, is characterized by its unique structural features, which include a pyridine ring, an imidazole moiety, and an ester functional group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The pyridine ring in EMIPC is a six-membered heterocyclic aromatic ring containing one nitrogen atom. Pyridine derivatives are widely used in the development of pharmaceuticals due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the imidazole moiety further enhances the compound's bioactivity by providing additional hydrogen bonding and hydrophobic interactions. The ester functional group at the C3 position of the pyridine ring adds flexibility to the molecule, making it suitable for various chemical modifications and derivatizations.

Recent studies have highlighted the potential of EMIPC in several therapeutic areas. One notable application is its use as a potent inhibitor of protein kinases. Protein kinases are key enzymes involved in cellular signaling pathways and are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. Research has shown that EMIPC can selectively inhibit specific protein kinases, thereby modulating these signaling pathways and potentially offering new treatment options for these diseases.

In addition to its kinase inhibitory properties, EMIPC has also been investigated for its antimicrobial activity. The combination of the pyridine and imidazole rings provides a unique chemical structure that can disrupt microbial cell membranes and inhibit essential microbial enzymes. This makes EMIPC a promising candidate for developing new antimicrobial agents, particularly against drug-resistant strains.

The synthesis of EMIPC involves several well-established chemical reactions, including nucleophilic substitution, condensation, and esterification. One common synthetic route starts with the reaction of 6-bromopyridine-3-carboxylic acid with ethanol to form the corresponding ester. Subsequent coupling with 2-methylimidazole using a palladium-catalyzed cross-coupling reaction yields the final product. This synthetic pathway is highly efficient and can be easily scaled up for industrial production.

The pharmacokinetic properties of EMIPC have also been studied extensively. It has been found to exhibit good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties make it an attractive candidate for further development as a therapeutic agent. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, ethyl 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carboxylate (CAS No. 1275210-20-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an exciting area of research in medicinal chemistry and pharmaceutical development. Ongoing studies continue to explore its full potential, paving the way for new treatments in various medical fields.

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